![molecular formula C9H2Cl3F9Sn B12601863 Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- CAS No. 650583-82-7](/img/structure/B12601863.png)
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-: is a chemical compound characterized by the presence of a stannane (tin hydride) core bonded to a trichloro group and a phenyl ring substituted with three trifluoromethyl groups at the 2, 4, and 6 positions. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- typically involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in an ether/hexane solvent mixture. This reaction forms 2,4,6-tris(trifluoromethyl)phenyl-lithium, which is then reacted with a suitable tin precursor to yield the desired stannane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The stannane core can participate in oxidation and reduction reactions, altering the oxidation state of the tin atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted stannane derivatives, while oxidation reactions can produce tin oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is used as a precursor for synthesizing other organotin compounds. Its unique structure makes it valuable for studying the effects of trifluoromethyl groups on the reactivity and stability of organotin compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialized materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- exerts its effects involves interactions with molecular targets through its tin center and trifluoromethyl-substituted phenyl ring. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring. This can affect the compound’s ability to participate in various chemical reactions, including catalytic processes .
Vergleich Mit ähnlichen Verbindungen
- Trichloro[2,4,6-tris(trifluoromethyl)phenyl]silane
- Trichloro[2,4,6-tris(trifluoromethyl)phenyl]germane
Comparison: Compared to its silicon and germanium analogs, Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- exhibits unique reactivity due to the presence of the tin atom. Tin’s larger atomic radius and different electronic properties result in distinct chemical behavior, making this compound particularly useful in specific applications where its analogs may not be as effective .
Eigenschaften
CAS-Nummer |
650583-82-7 |
|---|---|
Molekularformel |
C9H2Cl3F9Sn |
Molekulargewicht |
506.2 g/mol |
IUPAC-Name |
trichloro-[2,4,6-tris(trifluoromethyl)phenyl]stannane |
InChI |
InChI=1S/C9H2F9.3ClH.Sn/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;;;;/h1-2H;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
NTQPPVXVTMBFCY-UHFFFAOYSA-K |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)[Sn](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


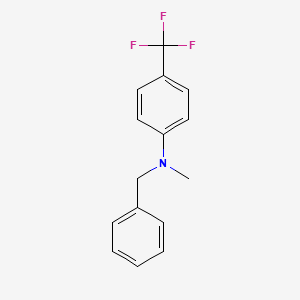
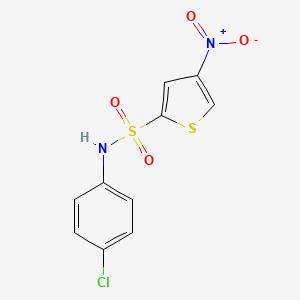

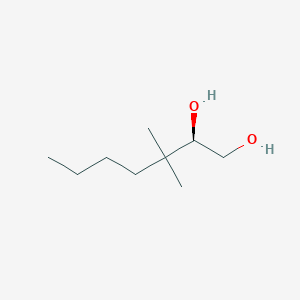
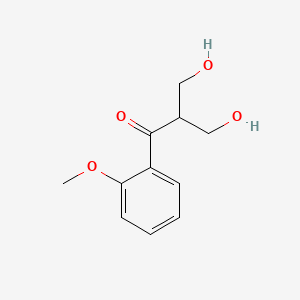
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)

![[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone](/img/structure/B12601842.png)
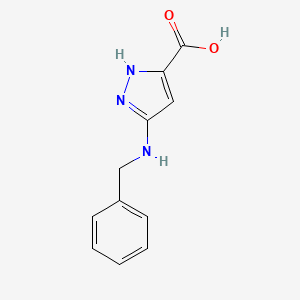
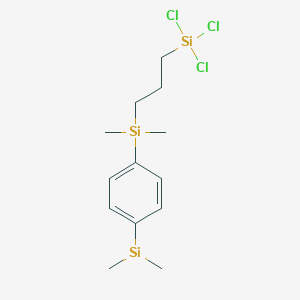
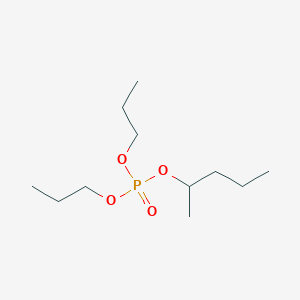


![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
